N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
N-[3-(5-Methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a methoxy-substituted phenyl group and a nitrofuran carboxamide moiety. Benzoxazole derivatives are known for their diverse pharmacological applications, including antimicrobial and antitumor activities . The 5-nitrofuran group is a common pharmacophore in antiparasitic and antibacterial agents, contributing to redox-mediated cytotoxicity .
Properties
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c1-26-13-5-6-15-14(10-13)21-19(28-15)11-3-2-4-12(9-11)20-18(23)16-7-8-17(27-16)22(24)25/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESZKCYTOBPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and nitrofuran intermediates. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The nitrofuran moiety is often prepared via nitration of furan derivatives . The final step involves coupling the benzoxazole and nitrofuran intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Scientific Research Applications
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: It has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Material Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it inhibits enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound also disrupts bacterial cell wall synthesis and fungal cell membrane integrity, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Benzoxazole vs. Benzofuran/Thiazole Cores : The target compound’s benzoxazole core may confer greater metabolic stability compared to benzofuran derivatives, as oxazole rings are less prone to oxidative degradation . Thiazole-containing analogues (e.g., Compound 77) often exhibit enhanced metal-binding properties, which could influence biological activity .
- Functional Groups : The 5-nitrofuran carboxamide in the target compound contrasts with the carbohydrazide group in the benzofuran analogue . Carboxamides generally exhibit better membrane permeability than carbohydrazides, suggesting improved bioavailability for the target compound.
Reactivity Comparison :
- Nitrofuran groups in the target compound may undergo redox cycling, generating reactive oxygen species (ROS), a mechanism less pronounced in carbohydrazide derivatives .
- Methoxy substituents in the benzoxazole core could reduce electrophilicity compared to nitro-substituted benzofurans, altering metabolic pathways .
Crystallographic and Computational Analysis
- Structural Determination: Tools like SHELX and SIR97 are critical for resolving complex heterocyclic structures.
- Comparative Data: Benzofuran derivatives often exhibit planar aromatic systems, while benzoxazoles may adopt non-planar conformations due to steric hindrance from the oxygen and nitrogen atoms .
Biological Activity
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H15N3O4
- Molecular Weight : 341.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the furan moiety may play a crucial role in its pharmacological effects by participating in redox reactions and forming reactive intermediates that can modulate various signaling pathways. Additionally, the benzoxazole structure has been associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have shown selective action against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for these compounds can vary significantly based on their structural modifications.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Bacillus subtilis |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been investigated extensively. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HCT116)
In vitro studies revealed that these compounds induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by Bernard et al. (2014), a series of benzoxazole derivatives were screened for antimicrobial properties. The study found that certain structural modifications significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups on the benzene ring was correlated with increased activity.
Case Study 2: Anticancer Efficacy
Research by Giordano et al. (2019) evaluated the anticancer effects of various benzoxazole derivatives, including those similar to this compound. The study reported IC50 values indicating significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as therapeutic agents.
Q & A
Q. What are the common synthetic routes for N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Carbodiimide reagents (e.g., EDC·HCl) activate the carboxylic acid group of 5-nitrofuran-2-carboxylic acid for reaction with the amine group of the benzoxazole-containing intermediate .
- Heterocycle formation : The benzoxazole moiety is synthesized via cyclization of o-aminophenol derivatives with aldehydes or carboxylic acids under acidic conditions .
- Optimization steps : Reaction conditions (e.g., solvent choice, temperature, and catalysts like 4-DMAP) significantly impact yield. For example, incomplete reactions may require extended reaction times or additional reagent equivalents .
Q. How is the structural characterization of this compound performed?
Key analytical techniques include:
- NMR spectroscopy : - and -NMR confirm substituent positions and connectivity (e.g., methoxy group at C5 of benzoxazole, nitrofuran carboxamide linkage) .
- Mass spectrometry : ESI-MS and HR-MS validate molecular weight and fragmentation patterns .
- Chromatography : HPLC monitors reaction progress and ensures purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antiviral potential : Structural analogs of benzoxazole derivatives have shown activity against Hepatitis B virus (HBV), likely via inhibition of viral replication enzymes .
- Antimicrobial properties : The nitrofuran moiety is associated with redox cycling, generating reactive oxygen species that disrupt microbial pathways .
Advanced Research Questions
Q. How can researchers resolve low yields in amide coupling steps during synthesis?
Methodological improvements include:
- Reagent optimization : Use of EDC·HCl with 4-DMAP as a catalyst enhances coupling efficiency by stabilizing the reactive intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .
- Ultrasound-assisted synthesis : Reduces reaction time and increases yields by enhancing molecular collisions .
Q. What strategies are recommended for analyzing contradictory bioactivity data across studies?
Contradictions may arise from assay variability. Mitigation approaches include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., consistent cell lines, incubation times) .
- Structure-activity relationship (SAR) studies : Compare analogs (Table 1) to isolate functional group contributions. For example, replacing the methoxy group with chlorine alters electronic properties and bioactivity .
Table 1: Key Structural Analogs and Bioactivity Differences
| Compound | Structural Variation | Observed Bioactivity |
|---|---|---|
| N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | Chlorine substitution at C2 | Reduced antiviral activity, enhanced cytotoxicity |
| 4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | Benzamide instead of nitrofuran | Lower antimicrobial potency |
Q. How can crystallographic data improve understanding of this compound’s reactivity?
- SHELX software : Refinement of X-ray diffraction data using SHELXL resolves bond lengths and angles, critical for identifying reactive sites (e.g., nitro group orientation influencing redox potential) .
- Twinned data analysis : SHELXE handles high-resolution or twinned crystals, enabling accurate determination of molecular packing and intermolecular interactions .
Q. What computational methods support SAR studies for derivatives?
- Docking simulations : Predict binding affinities to target proteins (e.g., HBV polymerase) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate nitro group reduction potential with antimicrobial activity .
Methodological Notes
- Experimental replication : Validate findings using multiple characterization techniques (e.g., NMR + HR-MS) to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
